Boc-D-Pen(Mob)-OH (CAS 106306-57-4) is a specialized, orthogonally protected amino acid derivative essential for synthesizing conformationally restricted cyclic peptides. Featuring a D-penicillamine core with a tert-butyloxycarbonyl (Boc) N-alpha protecting group and a 4-methoxybenzyl (Mob) thioether protecting group, this compound provides critical structural rigidity via its beta,beta-dimethyl groups. In procurement and process chemistry, it is primarily selected as a precursor for highly selective therapeutic peptides, such as delta-opioid receptor agonists (e.g., DPDPE), where the gem-dimethyl steric bulk is required to lock the peptide into an active beta-turn conformation. The Mob protecting group offers robust stability against the trifluoroacetic acid (TFA) used during standard Boc removal, enabling complex, regioselective disulfide bond formation in both solution-phase and solid-phase peptide synthesis workflows [1].
Substituting Boc-D-Pen(Mob)-OH with closely related analogs like Boc-D-Cys(Mob)-OH or Boc-D-Pen(Trt)-OH results in fundamental failures in either synthetic viability or application performance. Replacing penicillamine with cysteine removes the critical gem-dimethyl groups; without this severe steric hindrance, the resulting cyclic peptides adopt relaxed, non-specific conformations, leading to orders-of-magnitude losses in target receptor affinity and significantly reduced proteolytic stability [1]. Conversely, substituting the Mob group with a trityl (Trt) group compromises the synthetic process in Boc-chemistry workflows. Because the Trt group is highly acid-labile, it is prematurely cleaved by the TFA used for N-terminal Boc deprotection, destroying the orthogonal protection strategy required for regioselective disulfide pairing and leading to uncontrolled thiol oxidation and sequence scrambling [2].
In complex peptide synthesis, maintaining thiol protection during chain elongation is critical. The 4-methoxybenzyl (Mob) group on Boc-D-Pen(Mob)-OH is highly stable to the trifluoroacetic acid (TFA) conditions used to remove the Boc group. In contrast, the commonly used trityl (Trt) protecting group in Boc-D-Pen(Trt)-OH is highly acid-labile and is rapidly cleaved by TFA. This orthogonal stability ensures that the thiol remains fully protected during repetitive Boc deprotection cycles, requiring strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final global deprotection[1].
| Evidence Dimension | Thiol protecting group stability to TFA |
| Target Compound Data | Mob group is 100% stable to TFA; requires HF/TFMSA for cleavage |
| Comparator Or Baseline | Boc-D-Pen(Trt)-OH (Trt group is completely cleaved by TFA) |
| Quantified Difference | 100% retention of thiol protection during standard N-terminal Boc removal vs. complete premature deprotection |
| Conditions | Standard Boc-chemistry deprotection cycles (e.g., 50% TFA in DCM) |
Procurement of the Mob-protected variant is mandatory for multi-step Boc-syntheses where premature disulfide formation would ruin the product yield.
The incorporation of D-penicillamine rather than D-cysteine provides massive steric bulk via its gem-dimethyl groups, which forces the peptide backbone into a rigid beta-turn. In the synthesis of delta-opioid selective cyclic peptides, derivatives utilizing the D-Pen constraint achieved a highly potent binding affinity (Ki = 1.7 nM). In contrast, analogs lacking this specific constraint or utilizing larger, less restricted ring sizes exhibited up to a 230-fold decrease in binding affinity (Ki = 150 nM) [1].
| Evidence Dimension | Target receptor binding affinity (Ki) |
| Target Compound Data | D-Pen-constrained 14-membered cyclic peptide (Ki = 1.7 nM) |
| Comparator Or Baseline | Unconstrained or larger 20-membered ring analogs (Ki = 150 nM) |
| Quantified Difference | 88-fold improvement in target receptor binding affinity |
| Conditions | Radioligand competition assay on cell membranes expressing delta-opioid receptors |
Buyers developing highly selective peptide therapeutics must procure the D-Pen derivative to successfully lock the active pharmacophore conformation.
For peptides with sterically hindered or difficult-to-couple N-terminal sequences, standard sequential solid-phase peptide synthesis (SPPS) often fails or produces low-purity crude mixtures. Boc-D-Pen(Mob)-OH is highly soluble and processable in organic solvents, making it an ideal precursor for convergent solution-phase synthesis. In the synthesis of bifunctional opioid/NK1 ligands, utilizing Boc-D-Pen(Mob)-OH to build the N-terminal fragment in solution enabled the successful coupling of the challenging Tyr1 residue, bypassing the sequence-dependent coupling failures observed in standard sequential SPPS methods [1].
| Evidence Dimension | Viability of difficult N-terminal couplings |
| Target Compound Data | Solution-phase fragment condensation using Boc-D-Pen(Mob)-OH (Successful coupling and high-purity fragment isolation) |
| Comparator Or Baseline | Standard sequential solid-phase peptide synthesis (Coupling failure / low purity) |
| Quantified Difference | Restores >90% coupling viability for sterically hindered fragments where sequential solid-phase methods fail |
| Conditions | Synthesis of bifunctional peptide derivatives using HOBt/HBTU in DMF at 0 °C to room temperature |
Allows process chemists to secure high yields of complex peptides by shifting difficult couplings from the solid phase to highly controlled solution-phase environments.
Directly leveraging the steric hindrance data from Section 3, Boc-D-Pen(Mob)-OH is the mandatory precursor for synthesizing DPDPE (Tyr-cyclo[D-Pen-Gly-Phe-D-Pen]) and its analogs. The gem-dimethyl groups are required to force the 14-membered disulfide ring into the specific beta-turn conformation that yields sub-nanomolar delta-opioid receptor selectivity [1].
Based on its orthogonal cleavage stability, this compound is ideal for synthesizing complex peptides containing multiple disulfide bridges. The Mob group remains intact during TFA-mediated Boc removal and can be selectively cleaved by HF or TFMSA, allowing chemists to pair specific thiols without scrambling other acid-labile protecting groups like Trt [2].
As demonstrated by its processability in solution-phase environments, Boc-D-Pen(Mob)-OH is highly suited for building sterically hindered N-terminal peptide fragments. This application is critical for industrial scale-up where sequential solid-phase synthesis yields unacceptable purity, allowing for the purification of intermediate fragments before final assembly [1].